1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Overview
Description
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group at the 1-position, a nitrophenyl group at the 5-position, and a thiol group at the 2-position of the imidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde or ketone with an amine and a source of sulfur, such as thiourea.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the imidazole intermediate.
Introduction of the nitrophenyl group: This can be accomplished through a nitration reaction, where a nitro group is introduced to the benzene ring using a nitrating agent like nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-fluorophenyl)-1-pyrrolidinylmethanone
Uniqueness
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. The combination of fluorophenyl and nitrophenyl groups further enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-11-4-6-12(7-5-11)18-14(9-17-15(18)22)10-2-1-3-13(8-10)19(20)21/h1-9H,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWDPGLAVJVIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155479 | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-37-4 | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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